molecular formula C9H7F2N3OS B12121277 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12121277
M. Wt: 243.24 g/mol
InChI Key: ADSJPCSTSRYXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H7F2N3OS It is characterized by the presence of a thiadiazole ring substituted with a difluoromethoxyphenyl group

Preparation Methods

The synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(difluoromethoxy)aniline.

    Cyclization: The aniline derivative undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.

Chemical Reactions Analysis

5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine exhibits unique properties:

Properties

Molecular Formula

C9H7F2N3OS

Molecular Weight

243.24 g/mol

IUPAC Name

5-[3-(difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3OS/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)

InChI Key

ADSJPCSTSRYXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NN=C(S2)N

Origin of Product

United States

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